molecular formula C6H11F3N2 B13955769 N-(trifluoromethyl)piperidin-4-amine

N-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13955769
M. Wt: 168.16 g/mol
InChI Key: UIVUWXCONIZRPS-UHFFFAOYSA-N
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Description

N-(trifluoromethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trifluoromethyl)piperidin-4-amine typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reductive amination of 4-piperidone with trifluoromethylamine under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted piperidines .

Mechanism of Action

The mechanism of action of N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(trifluoromethyl)piperidin-4-amine is unique due to its combination of a piperidine ring with a trifluoromethyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

N-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10-11H,1-4H2

InChI Key

UIVUWXCONIZRPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(F)(F)F

Origin of Product

United States

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